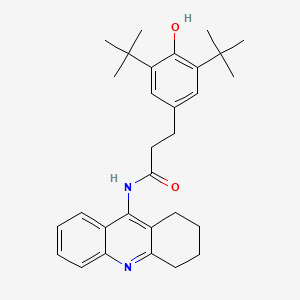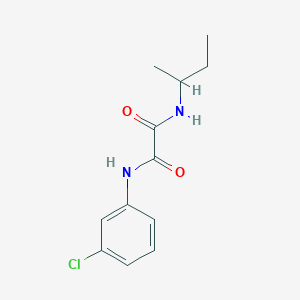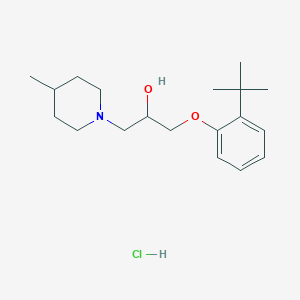![molecular formula C17H27N3O3S B5077026 6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B5077026.png)
6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanylidenepyrimidinone moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-cyanoketones under basic conditions to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4’,5,7-trimethoxyflavone
- 5-Hydroxy-1,3,6-trimethyluracil
- 5′-Hydroxy-6,7,8,3′,4′-pentamethoxyflavone
Uniqueness
6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one is unique due to its combination of a pyrimidine ring with a sulfanylidenepyrimidinone moiety and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-16(2)6-11(21)7-17(3,9-16)10-18-8-12-13(22)19(4)15(24)20(5)14(12)23/h8,11,21-22H,6-7,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVIYNEXUMOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=CC2=C(N(C(=S)N(C2=O)C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5076947.png)
![1-benzyl-5-(4-ethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5076959.png)

![2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}benzoic acid](/img/structure/B5076966.png)
![2-[[2-(4-Phenylphenyl)acetyl]amino]benzamide](/img/structure/B5076968.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5076976.png)
![N'-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide](/img/structure/B5076977.png)
![methyl 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5076978.png)
![1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5076991.png)
![3-chloro-4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5077009.png)
![2-[3,5-Bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B5077013.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5077028.png)


